molecular formula C6H12N2 B1633608 3-[Ethyl(methyl)amino]propanenitrile CAS No. 55619-09-5

3-[Ethyl(methyl)amino]propanenitrile

Cat. No.: B1633608
CAS No.: 55619-09-5
M. Wt: 112.17 g/mol
InChI Key: XDZSWBPZWOQXCQ-UHFFFAOYSA-N
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Description

“3-[Ethyl(methyl)amino]propanenitrile” is an organic compound with the molecular formula C6H12N2 . It is a simple aliphatic nitrile .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a nitrile group (-CN) attached to a propyl chain, which also has an ethyl(methyl)amino group attached .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 112.17 g/mol. The compound has a refractive index of 1.432 and a density of 0.899 g/mL at 25 °C .

Scientific Research Applications

Alzheimer's Disease Research

3-[Ethyl(methyl)amino]propanenitrile derivatives, like [18F]FDDNP, have been utilized in Alzheimer's disease research. They are used in positron emission tomography (PET) imaging to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This noninvasive technique aids in diagnostic assessment and monitoring the progression of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Synthesis of PAF-Receptor Antagonists

Research has been conducted on the synthesis of new trisubstituted 4-aminopiperidines as PAF-receptor antagonists, utilizing derivatives of this compound. These compounds have shown potential in medicinal chemistry, particularly in the development of treatments for conditions related to platelet-activating factor (PAF) (Benmehdi et al., 2008).

Magnetic Cooling Applications

In the field of material science, mixed-valent Mn supertetrahedra and planar discs, synthesized using derivatives like 2-amino-2-ethyl-1,3-propanediol, have been explored for their magnetocaloric effect. These materials have applications in enhanced magnetic cooling, particularly for low-temperature environments (Manoli et al., 2008).

Antibacterial Drug Synthesis

This compound derivatives have been used as key synthons in the synthesis of a wide variety of new, uniquely substituted heterocyclic substances with promising antimicrobial activities against various microorganisms (Behbehani et al., 2011).

Organic Synthesis

Derivatives of this compound, like Propanephosphonic acid anhydride (T3P®), have found extensive use in organic synthesis. Their applications include condensation, functional group transformation, heterocycles preparation, rearrangements, and catalysis, offering high yield and chemical purity in various reactions (Vishwanatha et al., 2013).

Drug Metabolism Studies

In the pharmaceutical industry, this compound derivatives like LY451395 have been used to study the metabolism of drugs, particularly in the context of AMPA receptor potentiators. These studies help in understanding the pharmacokinetics and dynamics of new drugs (Zmijewski et al., 2006).

Properties

IUPAC Name

3-[ethyl(methyl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-8(2)6-4-5-7/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZSWBPZWOQXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297067
Record name 3-(Ethylmethylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55619-09-5
Record name 3-(Ethylmethylamino)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55619-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Ethylmethylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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